![molecular formula C15H24O4 B14407188 Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate CAS No. 81842-07-1](/img/structure/B14407188.png)
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,4-dioxaspiro[45]dec-7-en-8-yl)pentanoate is a chemical compound with a unique spirocyclic structure This compound contains a spiro[45]decane ring system fused with a 1,4-dioxane ring, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or spirocyclic compounds.
Scientific Research Applications
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is not fully understood. its reactivity is primarily due to the presence of the ester functional group and the spirocyclic structure, which can interact with various molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A structurally related compound with similar reactivity.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spirocyclic compound with boronic acid functionality.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is unique due to its specific ester functional group and the length of the pentanoate chain, which can influence its reactivity and potential applications. The combination of the spirocyclic structure and the ester group makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
81842-07-1 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate |
InChI |
InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7H,2-6,8-12H2,1H3 |
InChI Key |
OUEOGEQPSGOVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


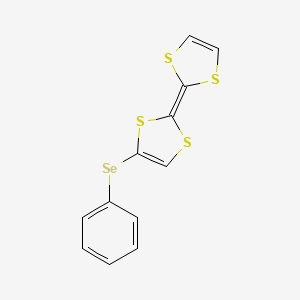
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
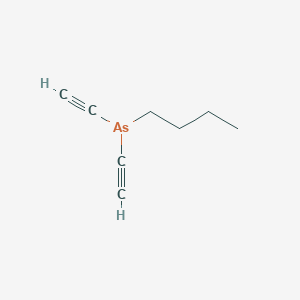
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
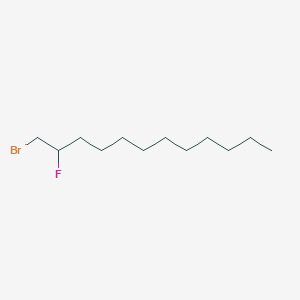
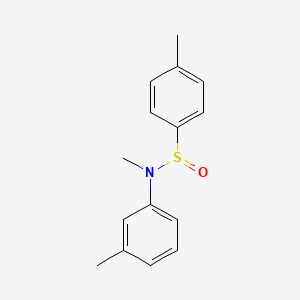
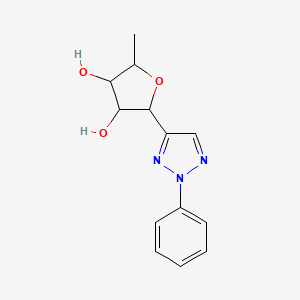
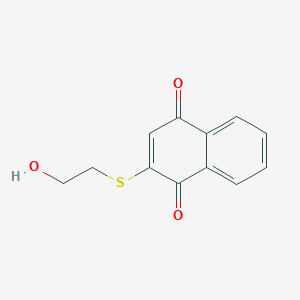

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
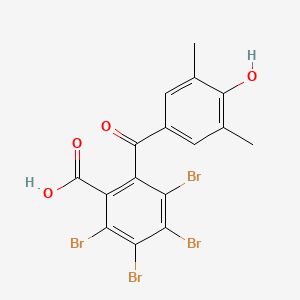
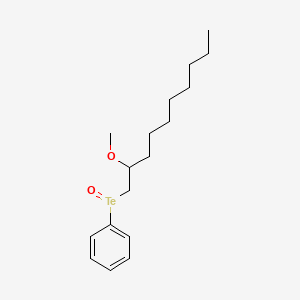
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
